molecular formula C14H17N3 B8510626 3-Piperazin-1-ylmethyl-quinoline

3-Piperazin-1-ylmethyl-quinoline

Katalognummer: B8510626
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: AIPJLGDDFHKUTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Piperazin-1-ylmethyl-quinoline (CAS Number: 198275-75-1) is an organic compound with the molecular formula C13H15N3 and a molecular weight of 213.28 . It belongs to a class of quinoline-piperazine hybrids, which are significant scaffolds in medicinal chemistry due to their diverse pharmacological profiles . This specific molecular framework is recognized for its research value in the design and synthesis of novel bioactive molecules. Researchers are particularly interested in quinoline-piperazine derivatives for their potential in multiple therapeutic areas. Literature indicates that structurally related compounds have demonstrated notable antitubercular activity. Some quinoline-piperazine hybrids have shown promising in vitro activity against Mycobacterium tuberculosis H37Rv, including multi-drug resistant (MDR) strains, with certain analogs exhibiting low minimum inhibitory concentration (MIC) values . Beyond infectious disease research, the quinoline-piperazine core is also explored in neuroscience. Derivatives have been investigated as multi-target directed ligands for complex neurodegenerative conditions, displaying inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as metal chelation properties . This compound serves as a versatile building block in organic and medicinal chemistry research for constructing more complex molecules. It is supplied as a solid and should be stored sealed in a dry environment at room temperature, protected from light . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use.

Eigenschaften

Molekularformel

C14H17N3

Molekulargewicht

227.30 g/mol

IUPAC-Name

3-(piperazin-1-ylmethyl)quinoline

InChI

InChI=1S/C14H17N3/c1-2-4-14-13(3-1)9-12(10-16-14)11-17-7-5-15-6-8-17/h1-4,9-10,15H,5-8,11H2

InChI-Schlüssel

AIPJLGDDFHKUTK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=CC3=CC=CC=C3N=C2

Herkunft des Produkts

United States

The Foundational Pillars: Quinoline and Piperazine in Medicinal Chemistry

The quinoline (B57606) and piperazine (B1678402) heterocycles are independently recognized as "privileged structures" in medicinal chemistry, a testament to their recurring presence in a multitude of biologically active compounds. Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has been a cornerstone in drug discovery for decades. ontosight.aimdpi.com Its derivatives are known to exhibit a vast array of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. mdpi.comresearchgate.net The rigid structure of the quinoline scaffold allows it to interact with various biological targets, making it a versatile building block for new therapeutic agents. mdpi.com

Similarly, the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a frequent component of drug molecules across numerous therapeutic areas. Its presence is noted in anticancer, antifungal, antibacterial, antimalarial, and antipsychotic agents. The piperazine moiety often serves as a flexible linker, connecting different pharmacophoric fragments within a single molecule, and its basic nitrogen atoms can be crucial for receptor binding and improving the pharmacokinetic properties of a compound. researchgate.net

A Hybrid Approach: the Quinoline Piperazine Scaffold

The strategic combination of quinoline (B57606) and piperazine (B1678402) moieties into a single molecular entity, known as molecular hybridization, represents a powerful approach in medicinal chemistry. researchgate.net This strategy aims to create hybrid molecules with potentially enhanced biological activity or novel mechanisms of action by integrating the beneficial properties of both parent scaffolds. researchgate.net Research into quinoline-piperazine hybrids has a rich history, leading to the development of numerous compounds with significant therapeutic potential.

Historically, the conjugation of these two scaffolds has been explored in various therapeutic domains. For instance, many marketed antibiotics, such as ciprofloxacin (B1669076) and norfloxacin, feature a quinolone core linked to a piperazine ring. nih.gov More recently, research has expanded to investigate the efficacy of quinoline-piperazine derivatives as anticancer agents, with some compounds demonstrating potent antiproliferative effects against various cancer cell lines. researchgate.netnih.gov The versatility of this scaffold has also led to its exploration in the context of neurodegenerative diseases, such as Alzheimer's, where multi-target directed ligands are being designed. researchgate.netresearchgate.net

Spotlight on a Specific Isomer: 3 Piperazin 1 Ylmethyl Quinoline

The focused investigation into 3-Piperazin-1-ylmethyl-quinoline derivatives stems from the understanding that the specific substitution pattern on the quinoline (B57606) ring is critical for biological activity. The position of the piperazine-containing side chain significantly influences the molecule's interaction with its biological target. While research has explored various substitution patterns, the 3-position has garnered particular interest.

The rationale for this focused investigation is rooted in the desire to explore new chemical space and potentially uncover novel biological activities that differ from the more extensively studied 2- and 4-substituted quinoline-piperazine analogues. The synthesis of derivatives with the piperazin-1-ylmethyl group at the C-3 position of the quinoline ring allows for a systematic evaluation of how this specific structural arrangement impacts efficacy in various biological assays. For example, studies have described regioselective routes to synthesize 3-piperazinyl quinoline derivatives, highlighting the deliberate effort to access and evaluate this particular isomer. ulakbim.gov.trresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-piperazin-1-ylmethyl-quinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, ethyl 2-(substituted-piperazin-1-ylmethyl)-quinoline-3-carboxylate derivatives are synthesized by refluxing quinoline precursors with piperazine derivatives in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of quinoline to piperazine) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structural confirmation of 3-piperazin-1-ylmethyl-quinoline be achieved using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6) shows characteristic peaks for the quinoline aromatic protons (δ 8.2–8.8 ppm) and piperazine methylene protons (δ 2.5–3.5 ppm). 13C^{13}C NMR confirms the quaternary carbon at the quinoline-piperazine junction (δ 155–160 ppm) .
  • HRMS : Molecular ion [M+H]+^+ at m/z 228.1602 (calculated for C14_{14}H17_{17}N3_{3}) .
  • IR : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and C-Cl (if substituted, 650–750 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity for this compound?

  • Methodological Answer : Use broth microdilution assays (CLSI guidelines) against Candida albicans (ATCC 90028) and Mycobacterium tuberculosis H37Rv. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours. For example, 7-chloro-4-(piperazin-1-yl)quinoline derivatives showed MIC50_{50} values of 2–8 µg/mL against C. albicans . Include positive controls (e.g., fluconazole) and assess cytotoxicity via MTT assays on HEK-293 cells .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the anticancer activity of 3-piperazin-1-ylmethyl-quinoline derivatives?

  • Methodological Answer : Systematic modifications include:

  • Quinoline Core : Introducing electron-withdrawing groups (e.g., -CF3_3) at position 7 enhances c-Met kinase inhibition (IC50_{50} < 100 nM) .
  • Piperazine Substituents : Arylpiperazine extensions (e.g., 4-aryl groups) improve dopamine D3 receptor selectivity (D3/D2 ratio > 100-fold) via hydrophobic interactions with transmembrane domains .
  • Table : SAR Trends in Anticancer Activity
Substituent PositionModificationBiological Effect
Quinoline C-7-CF3_3c-Met inhibition ↑
Piperazine N-4BenzylD3 selectivity ↑
Methylene LinkerEthyl → PropylLogP optimization

Q. What crystallographic data support the conformational flexibility of the piperazine moiety in 3-piperazin-1-ylmethyl-quinoline complexes?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

  • Torsion Angles : The piperazine ring adopts a chair conformation with N-C-C-N torsion angles of 55–60°, enabling hydrogen bonding (N–H⋯N) in the crystal lattice .
  • Packing Interactions : Non-merohedral twinning is observed in asymmetric units, influencing solubility and stability .

Q. How do contradictory results in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from:

  • Assay Variability : Differences in microbial strains (e.g., C. albicans clinical isolates vs. ATCC strains) or incubation times .
  • Cytotoxicity Thresholds : Compounds with MIC50_{50} < 10 µg/mL but IC50_{50} < 20 µM (HEK-293) require structural tweaking (e.g., reducing lipophilicity via -OH groups) .
  • Resolution : Use orthogonal assays (e.g., time-kill kinetics for antimicrobials; Annexin V/PI staining for apoptosis) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.